molecular formula C16H22N2O2 B11937196 [3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate

[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate

Cat. No.: B11937196
M. Wt: 274.36 g/mol
InChI Key: ALHSEIIOFXOKLH-CYBMUJFWSA-N
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Description

[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate is a complex organic compound with a unique structure that includes a phenyl ring, a carbamate group, and a prop-2-ynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate typically involves multiple steps, starting with the preparation of the phenyl ring and the introduction of the carbamate group. Common synthetic routes include:

    Nucleophilic Substitution: The phenyl ring is first functionalized with a suitable leaving group, followed by nucleophilic substitution with an amine to introduce the aminoethyl group.

    Carbamate Formation: The aminoethyl group is then reacted with ethyl chloroformate or methyl chloroformate under basic conditions to form the carbamate group.

    Alkyne Addition: The prop-2-ynyl group is introduced via a Sonogashira coupling reaction, using a palladium catalyst and copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Bromine, nitric acid, sulfuric acid, varying temperatures depending on the reaction.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alkene or alkane derivatives with reduced alkyne groups.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by forming covalent or non-covalent interactions with the active site.

    Interacting with Receptors: Modulating receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    [3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-methylcarbamate: Similar structure but lacks the ethyl group on the carbamate.

    [3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethylcarbamate: Similar structure but lacks the methyl group on the carbamate.

    [3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylurea: Similar structure but with a urea group instead of a carbamate.

Uniqueness

The unique combination of the phenyl ring, carbamate group, and prop-2-ynyl substituent in [3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C16H22N2O2/c1-6-11-18(5)13(3)14-9-8-10-15(12-14)20-16(19)17(4)7-2/h1,8-10,12-13H,7,11H2,2-5H3/t13-/m1/s1

InChI Key

ALHSEIIOFXOKLH-CYBMUJFWSA-N

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)CC#C

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)CC#C

Origin of Product

United States

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